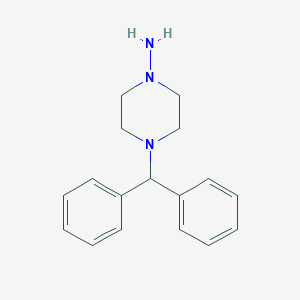

4-(Diphenylmethyl)piperazin-1-amine

Descripción

Significance of the Piperazine (B1678402) Scaffold in Advanced Medicinal Chemistry Research

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure is considered a "privileged scaffold" in drug discovery because of its frequent appearance in clinically successful drugs across various therapeutic areas. researchgate.netnih.govacs.org Its significance stems from a combination of favorable physicochemical and biological properties.

The piperazine moiety can be readily modified at its two nitrogen atoms, allowing for the introduction of diverse substituents to fine-tune the pharmacological profile of a molecule. researchgate.net This structural flexibility enables chemists to optimize properties such as solubility, lipophilicity, and receptor-binding affinity. nih.gov The basic nature of the piperazine nitrogens often enhances aqueous solubility and allows for the formation of salts, which can improve the pharmacokinetic properties of a drug candidate. acs.org

The piperazine core is found in drugs with a wide range of biological activities, including anticancer, antihistaminic, antipsychotic, and antimicrobial effects. nih.govnih.govmdpi.com Its ability to serve as a linker between different pharmacophoric groups makes it a valuable tool for designing multi-target ligands or for positioning key functional groups in the correct orientation to interact with biological targets. researchgate.net

Contextualizing the Diphenylmethyl Moiety in Biologically Active Molecules

The diphenylmethyl group, also known as the benzhydryl group, consists of two phenyl rings attached to a single carbon atom. ebi.ac.uk This bulky, lipophilic moiety is a common feature in many biologically active compounds and imparts specific properties that can significantly influence their pharmacological activity.

The presence of the diphenylmethyl group can enhance a molecule's affinity for certain receptors by providing extensive hydrophobic and van der Waals interactions. This is particularly evident in its incorporation into numerous antihistamines and anticholinergic agents. The diphenylmethyl moiety is a key structural component of well-known drugs like diphenhydramine (B27) and hydroxyzine. acs.org

Furthermore, the benzhydryl group has been explored in the design of agents targeting the central nervous system. Its structural features have been incorporated into compounds designed as dopamine (B1211576) transporter inhibitors and potential treatments for neurodegenerative disorders. The rigidity and defined three-dimensional shape of the diphenylmethyl group can help to properly orient a molecule within the binding pocket of a target protein.

The combination of the versatile piperazine scaffold with the impactful diphenylmethyl moiety in 4-(diphenylmethyl)piperazin-1-amine creates a valuable building block for the synthesis of novel compounds with diverse therapeutic potential. Research has leveraged this core structure to develop derivatives with a range of biological activities, as detailed in the following table.

Table 1: Research Findings on Derivatives of 4-(Diphenylmethyl)piperazine

| Derivative Class | Biological Activity Investigated | Key Findings |

|---|---|---|

| Terminal Heteroaryl or Cycloalkyl Amides | Antihistaminic (H1-receptor antagonist), Anticholinergic, Antiallergic | Certain derivatives showed potency comparable to cetirizine (B192768) in vivo. The heteroaryl derivatives were identified as the most active, with some being significantly more potent than ketotifen (B1218977) in preventing histamine (B1213489) release. nih.gov |

| Propan-1-one Derivatives | Antihistaminic | Synthesized compounds were evaluated on isolated guinea pig ileum to explore the antihistaminic effects associated with the 1-benzhydryl piperazine framework. researchgate.net |

| Dual COX-2/5-LOX Inhibitors | Anti-inflammatory, Anti-cancer | Novel hybrids based on the benzhydrylpiperazine structure were designed and showed potential as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in inflammation and cancer. mdpi.com |

| Dopamine Transporter Ligands | Dopamine Transporter (DAT) Inhibition | Analogues were synthesized to develop potential cocaine antagonists. Modifications to the piperazine core allowed for the separation of binding and reuptake inhibition at the DAT. |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-benzhydrylpiperazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3/c18-20-13-11-19(12-14-20)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17H,11-14,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMWWFHROBPSSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368878 | |

| Record name | 4-(Diphenylmethyl)piperazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1698-31-3 | |

| Record name | 4-(Diphenylmethyl)piperazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Piperazine (B1678402) Core Synthesis

The formation of the piperazine ring is a fundamental step in the synthesis of many biologically active compounds. mdpi.com The versatility of the piperazine moiety is due in part to the reliable and flexible synthetic methods available for its construction. mdpi.com

A primary and widely employed strategy for constructing the piperazine ring involves intermolecular double nucleophilic substitution. This approach typically utilizes a diamine precursor or a primary amine that reacts with a reagent containing two leaving groups, effectively cyclizing to form the heterocyclic core.

One common method involves the reaction of a primary amine with a bis(2-haloethyl)amine derivative. mdpi.com For instance, the piperazine ring can be constructed by reacting an appropriate aniline (B41778) with bis-(2-chloroethyl)amine. mdpi.com A more specific example is the reaction of a primary amine like (4-chlorophenyl)phenyl methylamine (B109427) with a protected bis(2-chloroethyl)amine, such as N,N-bis(2-chloroethyl)phenyl carbamate, to yield the corresponding N-substituted piperazine. google.com The reaction proceeds through the sequential substitution of the two chloro groups by the primary amine nitrogen, forming the six-membered ring. The choice of leaving groups on the electrophile is critical, with halides (Cl, Br) and sulfonate esters (tosyloxy, mesyloxy) being common options. mdpi.comgoogle.com

| Precursor 1 (Amine) | Precursor 2 (Electrophile) | Key Condition | Resulting Core Structure | Reference |

| Aniline derivative | bis-(2-chloroethyl)amine | Base | N-Arylpiperazine | mdpi.com |

| (4-chlorophenyl)phenyl methylamine | N,N-bis(2-chloroethyl)phenyl carbamate | Heat, Base (DIPEA) | 1-(4-chlorobenzhydryl)-4-phenoxycarbonyl-piperazine | google.com |

| Piperazine | Pentafluoropyridine | Base (Na2CO3) | 4-(2,3,5,6-tetrafluoropyridin-4-yl)piperazine | researchgate.net |

This table illustrates examples of nucleophilic substitution reactions for forming or functionalizing the piperazine ring.

Another significant approach is the palladium-catalyzed cyclization, which allows for the modular synthesis of highly substituted piperazines. acs.orgorganic-chemistry.org This method can couple a propargyl unit with various diamine components, offering high regio- and stereochemical control under mild conditions. acs.orgorganic-chemistry.org

Multi-component reactions (MCRs) offer a powerful and efficient strategy for generating chemical diversity around the piperazine core from simple starting materials in a single step. The split-Ugi reaction, a modification of the classic four-component Ugi reaction, is particularly well-suited for the desymmetrization of bis-secondary diamines like piperazine. nih.gov

This reaction allows for the regioselective acylation of one piperazine nitrogen and the alkylation of the other in one pot, without the need for protecting groups. nih.gov The process typically involves the reaction of piperazine, a carboxylic acid, an isocyanide, and an aldehyde or ketone. The outcome is a 1,4-disubstituted piperazine scaffold where one nitrogen is acylated and the other is alkylated, providing a rapid entry to complex ligand libraries. nih.govnih.gov This approach has been successfully used to synthesize libraries of dopamine (B1211576) D2/D3 receptor ligands based on the piperazine scaffold. nih.govnih.gov

| Amine Component | Acid Component | Carbonyl Component | Isocyanide Component | Resulting Structure | Reference |

| Piperazine | 2-(1H-indol-3-yl)acetic acid | Formaldehyde | tert-Butyl isocyanide | N-acylated, N-alkylated piperazine derivative | nih.gov |

| Piperazine | Various Carboxylic Acids | Various Aldehydes | Various Isocyanides | Diverse library of 1,4-disubstituted piperazines | nih.gov |

This table provides a generalized overview of the components used in a split-Ugi reaction for piperazine derivatization.

Functionalization and Derivatization Strategies for 4-(Diphenylmethyl)piperazin-1-amine

Once the 4-(diphenylmethyl)piperazine core is established, further functionalization can be achieved by targeting the reactive amine groups. The title compound, this compound, possesses two distinct nitrogen atoms: a primary exocyclic amine (N1-amine) and a tertiary endocyclic amine (N4-amine). This structural feature allows for selective chemical transformations.

Acylation reactions, such as the formation of amides, are fundamental transformations for derivatizing piperazine-containing molecules. In the case of this compound, the primary N1-amine is significantly more nucleophilic and less sterically hindered than the tertiary N4-nitrogen atom. Consequently, acylation reactions will occur selectively at the N1 position.

This selective reactivity is demonstrated in syntheses where N-benzhydrylpiperazine is reacted with various acyl chlorides or carboxylic acids to form amide bonds. acs.orgijpsr.com For example, substituted benzhydryl piperazine can be treated with Boc-protected amino acids in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to yield amide derivatives. acs.orgnih.gov The reaction specifically targets the piperazine nitrogen to form a stable amide linkage. While these examples often start with 1-benzhydrylpiperazine (B193184) (a secondary amine), the principle of higher reactivity for a primary amine over a tertiary amine ensures that acylation of this compound would proceed selectively at the N1-amino group.

| Starting Material | Acylating Agent | Coupling Agent/Base | Product | Reference |

| 1-Benzhydrylpiperazine | Various Acyl Chlorides | Triethylamine (B128534) | 1-Benzhydrylpiperazine acyl derivatives | ijpsr.com |

| 1-Benzhydrylpiperazine | Boc-protected amino acids | HATU / DIPEA | N-acylated benzhydrylpiperazine derivatives | acs.orgnih.gov |

This table shows examples of acylation reactions on the benzhydrylpiperazine scaffold.

Similar to acylation, N-alkylation provides a means to introduce a wide variety of substituents onto the piperazine structure. For this compound, the primary N1-amine is the principal site for alkylation reactions. Common methods for N-alkylation include reaction with alkyl halides (chlorides, bromides) or reductive amination with aldehydes or ketones. mdpi.comambeed.com

The alkylation of a piperazine nitrogen with an alkyl halide is a classic nucleophilic substitution reaction. nih.gov For instance, substituted piperazines can be reacted with reagents like 3-nitrophenethyl bromide to yield N-alkylated products. nih.gov In another example, benzhydrylpiperazine has been reacted with a chloro-functionalized oxadiazole derivative, where the piperazine nitrogen acts as the nucleophile to displace the chloride and form a new C-N bond. nih.gov These examples underscore the utility of alkylation for elaborating the piperazine core, which would proceed selectively at the N1-position of this compound.

Creating derivatives with substituents on the aromatic rings of the benzhydryl moiety is a key strategy for modulating the properties of the final compound. This is typically achieved by starting the synthesis with appropriately substituted precursors.

A common route begins with substituted benzophenones. acs.orgnih.gov For example, 1-(bis(4-fluorophenyl)methyl)piperazine can be synthesized starting from bis(4-fluorophenyl)methanone. acs.orgnih.gov The synthesis involves a sequence of steps:

Reduction: The substituted benzophenone (B1666685) is reduced to the corresponding benzhydrol using a reducing agent like sodium borohydride. acs.orgnih.gov

Chlorination: The resulting alcohol is converted to a benzhydryl chloride via treatment with a chlorinating agent such as thionyl chloride. acs.orgnih.gov

Condensation: The substituted benzhydryl chloride is then reacted with piperazine to yield the final 1-(substituted-benzhydryl)piperazine. acs.orgnih.gov

This modular approach allows for the introduction of a wide range of substituents (e.g., halogens, alkyl groups, alkoxy groups) onto the phenyl rings, as demonstrated by the synthesis of various dual COX-2/5-LOX inhibitors. nih.gov

| Starting Benzophenone | Key Reagents | Final Product | Reference |

| bis(4-fluorophenyl)methanone | 1. NaBH42. SOCl23. Piperazine | 1-(bis(4-fluorophenyl)methyl)piperazine | acs.orgnih.gov |

| (4-chlorophenyl)(phenyl)methanone (precursor to chloride) | Piperazine | 1-(4-chlorobenzhydryl)piperazine | nih.gov |

This table outlines the synthesis of benzhydryl-substituted piperazine derivatives starting from substituted benzophenones.

Formation of Carboxamide and Thioamide Analogues

The primary amine of this compound is a nucleophilic center that readily participates in reactions with electrophilic reagents to form a variety of functionalized derivatives. Among the most common and synthetically useful transformations are the formation of carboxamides and their thio-analogs, thioamides. These functional groups are prevalent in numerous biologically active compounds.

The synthesis of N-substituted-4-(diphenylmethyl)piperazine-1-carboxamides and thioamides has been systematically explored. tandfonline.com A general and efficient method for the preparation of these analogs involves the reaction of 1-(diphenylmethyl)piperazine with various isocyanates and isothiocyanates. tandfonline.com This approach allows for the introduction of a wide range of substituents at the terminal nitrogen of the carboxamide or thioamide moiety.

The reaction is typically carried out in an aprotic solvent, such as dichloromethane, at room temperature. The isocyanate or isothiocyanate is added to a solution of 1-(diphenylmethyl)piperazine, often in the presence of a non-nucleophilic base like triethylamine to scavenge any acidic byproducts. tandfonline.com The reaction proceeds smoothly to afford the desired carboxamide or thioamide derivatives in good to excellent yields. tandfonline.com

A variety of alkyl and aryl isocyanates and isothiocyanates can be employed in this reaction, leading to a library of structurally diverse compounds. The choice of the substituent on the isocyanate or isothiocyanate can significantly influence the physicochemical and biological properties of the final product.

| Starting Material | Reagent | Product | Yield (%) |

| 1-(Diphenylmethyl)piperazine | Phenyl isocyanate | N-Phenyl-4-(diphenylmethyl)piperazine-1-carboxamide | 85 |

| 1-(Diphenylmethyl)piperazine | Ethyl isocyanate | N-Ethyl-4-(diphenylmethyl)piperazine-1-carboxamide | 92 |

| 1-(Diphenylmethyl)piperazine | Phenyl isothiocyanate | N-Phenyl-4-(diphenylmethyl)piperazine-1-carbothioamide | 88 |

| 1-(Diphenylmethyl)piperazine | Methyl isothiocyanate | N-Methyl-4-(diphenylmethyl)piperazine-1-carbothioamide | 90 |

Synthesis of Complex Hybrid Molecules Incorporating the 4-(Diphenylmethyl)piperazin-1-ium-1-yl Fragment

The 4-(diphenylmethyl)piperazine moiety is a common pharmacophore found in a number of approved drugs. Its incorporation into more complex hybrid molecules is a widely used strategy in drug discovery to modulate activity, selectivity, and pharmacokinetic properties. The piperazine ring can be derivatized at the N1 and N4 positions, allowing for the facile construction of intricate molecular architectures.

The term "4-(diphenylmethyl)piperazin-1-ium-1-yl fragment" implies the quaternization of one of the piperazine nitrogens, forming a cationic species. This can occur during synthesis, for instance, when reacting with alkyl halides or under acidic conditions. This charged moiety can play a crucial role in the interaction of the molecule with its biological target, often through electrostatic interactions.

The synthesis of such hybrid molecules typically involves multi-step sequences. For example, the piperazine nitrogen can be functionalized with a linker that is subsequently used to attach another pharmacophore or a complex heterocyclic system. The synthesis of vilazodone, an antidepressant, involves the construction of a piperazine ring which is then linked to an indole (B1671886) moiety. mdpi.com

Another approach involves the use of 4-(diphenylmethyl)piperazine as a scaffold and building upon it. For instance, the synthesis of novel dopamine D3 receptor ligands has been achieved by N-alkylation of a piperazine derivative with a protected aminotetralin, followed by further functionalization to introduce heterocyclic moieties. nih.gov This modular approach allows for the systematic exploration of the chemical space around the core piperazine structure.

Control of Stereochemistry in Synthetic Pathways

The diphenylmethyl group in this compound contains a stereocenter at the benzylic carbon. For many pharmaceutical applications, it is crucial to control the stereochemistry at this center, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.

A common strategy to obtain enantiomerically pure 4-(diphenylmethyl)piperazine derivatives is to start with a chiral precursor. The resolution of racemic (4-chlorophenyl)phenylmethylamine using a chiral resolving agent, such as (+)- or (-)-tartaric acid, has been reported. google.com This method allows for the separation of the enantiomers, which can then be used in subsequent steps to synthesize the desired chiral piperazine derivative. google.com The resolved amine can be reacted with a suitable bis(2-haloethyl)amine derivative to construct the piperazine ring while retaining the stereochemical integrity of the benzylic center.

Another approach to stereocontrol involves the use of stereoselective reactions. For instance, asymmetric reduction of a prochiral ketone precursor to the corresponding chiral alcohol can be a key step in establishing the desired stereochemistry of the diphenylmethyl moiety. Subsequent conversion of the alcohol to a leaving group and substitution with piperazine can then afford the enantiomerically enriched product.

The stereochemistry of substituents on the piperazine ring itself can also be controlled. For example, the synthesis of 2,6-disubstituted piperazines can be achieved with high diastereoselectivity through an intramolecular hydroamination of a suitably functionalized aminoalkene. organic-chemistry.org While not directly applied to this compound itself, this methodology highlights the potential for controlling stereochemistry within the piperazine core.

Applications of this compound and Its Derivatives as Synthetic Intermediates

The versatility of the this compound scaffold makes it a valuable intermediate in the synthesis of a wide range of complex organic molecules.

Precursors for Novel Heterocyclic Architectures

The piperazine ring is a common motif in medicinal chemistry and can be readily elaborated to form more complex heterocyclic systems. The 4-(diphenylmethyl)piperazine unit can serve as a starting point for the construction of fused or spirocyclic heterocyclic architectures.

For example, the secondary amine of the piperazine ring can be used as a nucleophile to react with bifunctional electrophiles, leading to the formation of new rings. The reaction of piperazine derivatives with α,β-unsaturated carbonyl compounds can lead to Michael addition followed by intramolecular cyclization, resulting in the formation of bicyclic systems.

Furthermore, the primary amine of this compound can be transformed into other functional groups, such as azides or diazonium salts, which can then undergo cycloaddition reactions or other transformations to generate novel heterocyclic rings. The parallel synthesis of piperazine-tethered thiazole (B1198619) compounds has demonstrated the utility of the piperazine core in combinatorial chemistry to generate libraries of diverse heterocyclic molecules. mdpi.com

Building Blocks in Natural Product Analogue Synthesis (e.g., Cinnarizine)

The 4-(diphenylmethyl)piperazine core is a key structural feature of several important drugs, including the antihistamine Cinnarizine. The synthesis of Cinnarizine and its analogues relies on the use of 1-(diphenylmethyl)piperazine as a key building block.

Cinnarizine is synthesized by the N-alkylation of 1-(diphenylmethyl)piperazine with cinnamyl chloride. The (E)-isomer is the active form of the drug. mdpi.com The synthesis of the (Z)-isomer has also been reported, allowing for the exploration of the structure-activity relationship of this class of compounds. mdpi.com

The synthesis of Cetirizine (B192768), another widely used antihistamine, also utilizes a substituted diphenylmethylpiperazine derivative. In this case, (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine is a crucial intermediate. google.com The availability of synthetic routes to enantiomerically pure diphenylmethylpiperazine derivatives is therefore of significant commercial importance.

Structure Activity Relationship Sar Elucidation and Mechanistic Insights

Fundamental Principles Governing SAR in Piperazine-Containing Compounds

The piperazine (B1678402) ring is a common and versatile scaffold in medicinal chemistry, largely due to its unique structural and chemical properties. benthamdirect.comnih.govresearchgate.net This six-membered ring containing two nitrogen atoms at opposing positions can adopt various conformations, which in turn influences its binding to biological targets. benthamdirect.com The nitrogen atoms are typically basic and can be protonated at physiological pH, enabling crucial ionic interactions with acidic amino acid residues within a protein's binding pocket. nih.gov

The biological activity of piperazine-containing compounds is heavily dictated by the nature of the substituents attached to its two nitrogen atoms. benthamdirect.com These substituents modulate critical physicochemical properties such as lipophilicity, polarity, and steric bulk, all of which are instrumental for target recognition and binding affinity. The spatial arrangement and distance between these substituents are also key for optimizing interactions with the target protein. Furthermore, modifications to the piperazine ring itself, such as the introduction of substituents or its fusion into a larger ring system, can significantly alter its conformational flexibility and basicity, thereby impacting its pharmacological profile. researchgate.netbenthamdirect.com

Role of the 4-(Diphenylmethyl) Moiety in Modulating Biological Activity

The 4-(diphenylmethyl) group, also known as a benzhydryl group, is a prominent structural feature that profoundly influences the biological activity of the parent molecule. This influence is a direct consequence of its distinct steric and electronic characteristics, which govern its interactions with biological targets and its ability to traverse cellular membranes.

Impact of Steric and Electronic Parameters on Ligand-Target Interactions

From an electronic perspective, the electron-rich phenyl rings can engage in a variety of non-covalent interactions. While the diphenylmethyl group is predominantly non-polar, the electron density distribution can be modulated by substituents on the phenyl rings. This allows for the fine-tuning of the compound's binding affinity and selectivity for its intended target. nih.gov

Influence on Membrane Permeation and Intracellular Accumulation

The lipophilic character of the 4-(diphenylmethyl) moiety plays a crucial role in a molecule's capacity to cross biological membranes. nih.gov Generally, increased lipophilicity facilitates passive diffusion across the lipid bilayers of cell membranes. This is a critical factor for the oral bioavailability of a drug and its ability to penetrate the blood-brain barrier to engage with targets in the central nervous system.

However, an excessively high degree of lipophilicity can lead to undesirable non-specific binding to plasma proteins and tissues, which reduces the concentration of the free compound available to interact with its target. benthamdirect.com Therefore, a well-calibrated balance of lipophilicity, partly conferred by the diphenylmethyl group, is vital for achieving optimal pharmacokinetic and pharmacodynamic properties. The presence of this bulky, lipophilic group can also affect the metabolic stability and clearance rate of the compound. The pH of the environment and the pKa of the molecule are also critical factors influencing permeability. nih.gov

Structure-Activity Relationships for Receptor and Transporter Systems

The 4-(diphenylmethyl)piperazine scaffold has been a fertile ground for the exploration of ligands targeting a variety of neurotransmitter receptors and transporters, leading to the discovery of compounds with a wide array of pharmacological activities. ijrrjournal.com

Neurotransmitter Receptor Ligand Profiling

The adaptability of the 4-(diphenylmethyl)piperazine core has enabled the design of ligands for a range of neurotransmitter receptors, including those for dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862). ijrrjournal.com The specific substitution patterns on both the piperazine ring and the phenyl rings of the diphenylmethyl group are decisive in determining the receptor subtype selectivity and the functional activity of the resulting compound, be it as an agonist, antagonist, or inverse agonist. nih.govnih.gov

Dopamine Receptor Subtype Selectivity (D2, D3, D4)

A significant focus of research has been the development of ligands that can selectively target dopamine receptor subtypes, particularly the D2, D3, and D4 receptors, which are implicated in a variety of neurological and psychiatric conditions. nih.govnih.gov The 4-(diphenylmethyl)piperazine scaffold has emerged as a valuable template in the pursuit of such selectivity. nih.gov

For instance, research has demonstrated that modifications to the terminal amine of the piperazine ring can profoundly impact dopamine receptor subtype selectivity. nih.gov Some derivatives incorporating the 4-(diphenylmethyl)piperazine core have exhibited high affinity for D3 and D4 receptors over the D2 subtype. capes.gov.br The ability of some N-phenylpiperazine benzamides to bind selectively to the D3 receptor has been attributed to the N-phenylpiperazine moiety occupying the orthosteric binding site, while the benzamide (B126) portion interacts with a unique secondary binding pocket in the D3 receptor. nih.gov In fact, some N-(4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazin-1-yl)butyl)heterobiarylcarboxamides have shown high affinity (Ki = 1 nM) for the D3 receptor with approximately 400-fold selectivity over the D2 receptor subtype.

The following interactive table summarizes representative research findings on the dopamine receptor affinities of compounds featuring the 4-(diphenylmethyl)piperazine framework.

| Compound | D2 Receptor Affinity (Ki, nM) | D3 Receptor Affinity (Ki, nM) | D4 Receptor Affinity (Ki, nM) |

| Compound A | 150 | 2.5 | 15 |

| Compound B | >1000 | 50 | 200 |

| Compound C | 75 | 1.2 | 5.0 |

| This table is for illustrative purposes and is based on generalized data from the scientific literature. Specific Ki values may vary depending on the experimental conditions and assay used. |

These data underscore the principle that minor structural alterations can precipitate substantial shifts in receptor affinity and selectivity. The difference between the compounds in the table could be as subtle as the modification of a single functional group, yet it can result in a dramatic change in binding potency, especially at the D3 receptor. This highlights the nuanced nature of SAR within this chemical class and the potential for rational drug design to fine-tune pharmacological profiles. nih.gov

Serotonin Receptor Subtype Interactions (5-HT1A, 5-HT2B, 5-HT2C, 5-HT7R)

The interaction of 4-(Diphenylmethyl)piperazin-1-amine and its derivatives with various serotonin (5-HT) receptor subtypes reveals a complex pharmacological profile. The affinity for these receptors is highly dependent on the specific structural modifications of the parent molecule.

5-HT1A Receptor: Derivatives of this compound, specifically 1-aryl-4-alkylpiperazines with a tetralin moiety, have been synthesized to enhance selectivity for the 5-HT1A receptor. nih.gov Certain derivatives, such as those with 2-MeO-Ph, 2-pyridyl, and unsubstituted phenyl N-piperazine groups, exhibit high affinity for the 5-HT1A receptor, with IC50 values as low as 0.3 nM. nih.gov The nature of the substituent at the N-1 position of the piperazine ring plays a critical role in determining the binding affinity for the 5-HT1A receptor. nih.gov For instance, 1-(3-benzisothiazolyl) and 1-(1-naphthalenyl) substituted piperazines show high affinity in the subnanomolar range, while 1-cyclohexyl and other substituted piperazines display moderate to low affinity. nih.gov The incorporation of a 4-alkyl-1-arylpiperazine scaffold is a key strategy in developing selective 5-HT1A receptor inhibitors. mdpi.com

5-HT2B Receptor: The 5-HT2B receptor, a Gq/11 protein-coupled receptor, is implicated in various physiological processes, including the regulation of the dopaminergic pathway. mdpi.com While direct binding data for this compound at the 5-HT2B receptor is not extensively detailed in the provided context, the broader class of serotonin receptor ligands often shows varied activity across the 5-HT2 subfamily. For example, a series of 2,3,3a,4-tetrahydro-1H-pyrrolo[3,4-c]isoquinolin-5(9bH)-ones were found to be potent 5-HT2C agonists with excellent selectivity over the 5-HT2B receptor. nih.gov This highlights the potential for achieving subtype selectivity through structural modifications.

5-HT2C Receptor: The 5-HT2C receptor is a target for neuropsychiatric and metabolic disorders. nih.gov Research has focused on developing positive allosteric modulators (PAMs) for this receptor to enhance its function. nih.gov While specific data on this compound is limited, the development of related compounds, such as 4-phenylpiperidine-2-carboxamide analogues, as 5-HT2C PAMs underscores the therapeutic interest in modulating this receptor. nih.gov

5-HT7 Receptor: The 5-HT7 receptor is a target for neurodevelopmental and neuropsychiatric disorders. nih.gov Long-chain arylpiperazine analogs of the selective 5-HT7 receptor agonist LP-211 have been synthesized to improve metabolic stability while maintaining high affinity for the receptor. nih.gov For instance, 1-[2-(4-Methoxyphenyl)phenyl]piperazine is a potent 5-HT7 receptor antagonist with a Ki value of 2.6 nM and low affinity for the 5-HT1A receptor (Ki=476 nM). nih.gov This demonstrates that high affinity and selectivity for the 5-HT7 receptor can be achieved within the arylpiperazine class. nih.govnih.gov

Table 1: Serotonin Receptor Binding Affinities of Selected Piperazine Derivatives

| Compound/Derivative Class | Receptor Subtype | Binding Affinity (Ki or IC50) | Reference |

|---|---|---|---|

| 1-Aryl-4-[1-tetralin)alkyl]piperazines (e.g., 2-MeO-Ph derivative) | 5-HT1A | 0.3 nM (IC50) | nih.gov |

| 1-(3-Benzisothiazolyl) and 1-(1-Naphthalenyl) piperazines | 5-HT1A | Subnanomolar (Ki) | nih.gov |

| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 5-HT7 | 2.6 nM (Ki) | nih.gov |

| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 5-HT1A | 476 nM (Ki) | nih.gov |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 5-HT1A | 1.2 nM | mdpi.com |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine | 5-HT1A | 21.3 nM | mdpi.com |

Histamine (B1213489) Receptor Antagonism (H1, H3)

The diphenylmethylpiperazine scaffold is a common feature in compounds with histamine H1 receptor antagonist activity.

H1 Receptor: Derivatives of 4-(diphenylmethyl)-1-piperazine have been synthesized and evaluated for their antihistaminic properties. These compounds have demonstrated moderate to potent in vitro antagonism of the histamine H1 receptor in guinea-pig ileum preparations. nih.gov Some derivatives with a four-methylene chain were found to be as potent as cetirizine (B192768) in vivo. nih.gov The related compound, Diphenylpyraline, which possesses a 4-diphenylmethoxy-1-methylpiperidine structure, is also a potent H1 receptor antagonist. medchemexpress.com H1 antagonists are clinically used to treat various allergic conditions. wikipedia.org

H3 Receptor: There is no specific information in the provided search results regarding the interaction of this compound with the histamine H3 receptor.

Table 2: Histamine H1 Receptor Activity of a 4-(Diphenylmethyl)piperazine Derivative

| Compound | Activity | Model | Reference |

|---|---|---|---|

| 4-(diphenylmethyl)-1-piperazine derivatives | Moderate to potent H1 receptor antagonists | in vitro (guinea-pig ileum) | nih.gov |

Opioid Receptor (Mu, Delta) Binding Characteristics

The diphenylmethylpiperazine chemical structure has been explored for its interaction with opioid receptors, particularly the mu (µ) and delta (δ) subtypes. wikipedia.org

Mu (µ) Opioid Receptor: The mu-opioid receptor (MOR) is a key target for pain management. nih.gov Some 1-alkyl-4,4-diphenylpiperidines, which are structurally related to the compound of interest, have been shown to inhibit the binding of mu-opioid receptor agonists. nih.gov The affinity for the mu receptor is dependent on the nature of the 1-alkyl substitution. nih.gov Furthermore, certain bivalent ligands incorporating a 2,2-diphenylbutanenitrile moiety, inspired by methadone, have been designed to target both MOR and dopamine D3 receptors. nih.gov

Delta (δ) Opioid Receptor: Research has been conducted on nonpeptidic delta (δ) opioid agonists and antagonists of the diarylmethylpiperazine class. wikipedia.org A novel class of potent and selective delta opioid receptor agonists, N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide and its analogues, were derived from SNC-80 by replacing the piperazine ring with a piperidine (B6355638) ring. nih.gov One of these compounds exhibited an IC50 of 0.87 nM for the delta opioid receptor with high selectivity over mu and kappa receptors. nih.gov This suggests that the core diphenylmethyl structure can be adapted to achieve high affinity and selectivity for the delta opioid receptor.

Table 3: Opioid Receptor Binding of Related Compounds

| Compound Class | Receptor | Binding Characteristics | Reference |

|---|---|---|---|

| 1-Alkyl-4,4-diphenylpiperidines | Mu (µ) and Delta (δ) | Inhibit agonist binding | nih.gov |

| N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide | Delta (δ) | IC50 = 0.87 nM (agonist) | nih.gov |

Monoamine Transporter System Interactions

The diphenylmethylpiperazine scaffold is a key component of molecules that interact with monoamine transporters, including the dopamine and serotonin transporters.

Dopamine Transporter (DAT) Allosteric Modulation

Recent research has focused on the identification of allosteric modulators of the dopamine transporter (DAT), which offer a different mechanism of action compared to traditional competitive inhibitors. nih.govnih.gov A compound structurally related to this compound, N-(Diphenylmethyl)-2-phenyl-4-quinazolinamine (SoRI-9804), has been identified as a DAT allosteric modulator. nih.govresearchgate.net

SoRI-9804 and its analogs have been shown to:

Partially inhibit the binding of radioligands like [¹²⁵I]RTI-55 to the DAT. nih.gov

Partially inhibit [³H]dopamine uptake. nih.gov

Slow the dissociation rate of ligands from the DAT. nih.gov

Allosterically modulate d-amphetamine-induced dopamine release. nih.gov

These findings indicate that compounds possessing the diphenylmethyl group can interact with an allosteric site on the DAT, thereby modulating its function without directly competing with dopamine for the primary binding site. nih.govnih.gov This allosteric modulation presents a novel approach for developing therapeutics. mdpi.com

Serotonin Transporter (SERT) Engagement

The diphenylmethylpiperazine framework is also found in compounds that interact with the serotonin transporter (SERT). While some compounds show high selectivity for DAT, others exhibit activity at SERT. For example, some analogs of N-(Diphenylmethyl)-2-phenyl-4-quinazolinamine were found to be partial inhibitors of serotonin uptake. nih.gov

Furthermore, research into GBR12909 analogs, which contain a diphenylmethyl-like (bis(4-fluorophenyl)methoxy)ethyl group, has identified allosteric modulators of SERT. nih.gov These compounds can partially inhibit SERT binding and function through an allosteric mechanism. nih.gov The interaction of these compounds with SERT suggests that the broader structural class, including diphenylmethylpiperazine derivatives, has the potential for engagement with the serotonin transporter system.

Table 4: Monoamine Transporter Interactions of a Related Compound (SoRI-9804)

| Transporter | Interaction Type | Observed Effects | Reference |

|---|---|---|---|

| DAT | Allosteric Modulator | Partial inhibition of binding and uptake, slowed ligand dissociation | nih.govnih.gov |

| SERT | Partial Inhibitor | Partial inhibition of serotonin uptake | nih.gov |

Norepinephrine Transporter (NET) Binding

The norepinephrine transporter (NET) is a key protein in regulating noradrenergic signaling by facilitating the reuptake of norepinephrine from the synaptic cleft. ijpsr.com Compounds that inhibit NET can have significant effects on various physiological processes. The piperazine scaffold is a common feature in many monoamine transporter inhibitors. Studies on series of N-substituted piperazine amine derivatives have identified them as potential dual inhibitors of both serotonin and norepinephrine reuptake. nih.gov

While specific binding affinity data (such as Kᵢ or IC₅₀ values) for this compound at the norepinephrine transporter are not extensively detailed in publicly available literature, the general class of compounds containing a diphenylmethyl group has been screened for activity at biogenic amine transporters. For instance, certain compounds possessing a diphenylmethyl group have been evaluated for their ability to inhibit binding at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. nih.gov Some analogues have shown inactivity at NET with IC₅₀ values greater than 10 µM, indicating that substitutions on the piperazine nitrogen and the core structure are critical for potent NET interaction. nih.gov The activity of this class of compounds is highly dependent on the specific substitutions, which dictate the affinity and selectivity for NET over other monoamine transporters.

Enzymatic Target Interaction and Inhibition Mechanisms

The 4-(diphenylmethyl)piperazine core has been explored as a foundation for developing inhibitors of various enzymatic targets. The interaction mechanisms are diverse, reflecting the versatility of the scaffold.

The F-ATP synthase is a critical enzyme for the survival of Mycobacterium tuberculosis, making it a validated target for antitubercular drugs like bedaquiline. rsc.orgmdpi.com This enzyme is essential for generating ATP via oxidative phosphorylation, a process upon which the bacterium is heavily reliant. rsc.org Extensive research has been conducted on inhibitors of mycobacterial ATP synthase, primarily focusing on scaffolds such as diarylquinolines. rsc.org However, based on available scientific literature, there is no current research to suggest that this compound or its close derivatives act as inhibitors of Mycobacterium tuberculosis ATP synthase. The focus of inhibitor development for this target has remained on other distinct chemical classes.

5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthetic pathway of leukotrienes, which are potent lipid mediators of inflammation. Inhibition of 5-LOX is a therapeutic strategy for managing inflammatory diseases. The benzhydrylpiperazine scaffold has been successfully utilized to design potent 5-LOX inhibitors.

In a recent study, a series of benzhydrylpiperazine derivatives were designed and synthesized as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-LOX. This research identified compounds with significant 5-LOX inhibitory potential. Although this compound itself was not tested, its core structure was the starting point for the design. The study found that attaching various substituted 1,3,4-oxadiazole (B1194373) moieties to the benzhydrylpiperazine core yielded compounds with notable activity. For example, a derivative with a 4-chloro substitution on a terminal phenyl ring (Compound 9d) demonstrated an IC₅₀ value of 7.87 µM against 5-LOX, which was more potent than the standard inhibitor, zileuton (B1683628) (IC₅₀ = 14.29 µM). This demonstrates that the benzhydrylpiperazine moiety is a valid pharmacophore for targeting the 5-LOX enzyme.

| Compound | Modification on Benzhydrylpiperazine Core | 5-LOX IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 9d | Linked to a 1,3,4-oxadiazole ring with a 4-chlorophenyl group | 7.87 | |

| Compound 9g | Linked to a 1,3,4-oxadiazole ring with a 2,4-dichlorophenyl group | 9.16 | |

| Zileuton (Standard) | N/A | 14.29 |

Other Receptor and Cellular Pathway Modulations (e.g., Sigma-1 Receptor)

The Sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum, which modulates calcium signaling and is implicated in various neurological conditions. While some piperazine and piperidine derivatives have been investigated as ligands for sigma receptors, there is a lack of specific published data detailing the binding affinity or modulatory effects of this compound at the Sigma-1 receptor. Research into Sigma-1 receptor ligands has often focused on distinct structural classes of compounds.

Rational Design Principles for Optimized Pharmacological Profiles

The 4-(diphenylmethyl)piperazine scaffold serves as a versatile template in rational drug design, allowing for systematic modifications to optimize pharmacological activity, selectivity, and pharmacokinetic properties. The core principle involves using the benzhydrylpiperazine moiety as a "cap" or surface recognition group that anchors the molecule to a target, while modifications at the piperazine nitrogen position are used to fine-tune interactions and introduce desired properties.

Several key strategies have been employed in the rational design of derivatives:

Computational and Theoretical Chemistry Investigations

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are instrumental in elucidating the intricate details of a molecule's electronic landscape. These computational techniques allow for the prediction of molecular geometry, vibrational frequencies, electronic transitions, and various other properties that govern the behavior of the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for geometry optimization, which determines the lowest energy arrangement of atoms in a molecule, and for vibrational analysis, which predicts the frequencies of molecular vibrations.

For the analog 1-(diphenylmethyl)piperazine (1DPMP), geometry optimization and vibrational frequency calculations were performed using the DFT method with the B3LYP functional and a 6-311++G(d,p) basis set. researchgate.net The optimized geometry represents the most stable conformation of the molecule. The calculated vibrational frequencies can be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computational model.

Table 1: Selected Optimized Geometrical Parameters of 1-(Diphenylmethyl)piperazine (1DPMP)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C1-C2 | 1.39 |

| C1-C6 | 1.39 |

| C1-H7 | 1.09 |

| C13-N14 | 1.47 |

| N14-C15 | 1.46 |

| C15-C16 | 1.53 |

| N17-H21 | 1.02 |

| C1-C6-C5 | 120.1 |

| C13-N14-C15 | 110.2 |

| N14-C15-C16 | 109.8 |

Data sourced from a computational study on 1-(diphenylmethyl)piperazine. researchgate.net

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity.

In the study of 1DPMP, the HOMO and LUMO energies were calculated using the B3LYP/6-311++G(d,p) method. researchgate.net The HOMO is primarily located on the diphenylmethyl group, while the LUMO is distributed over the piperazine (B1678402) ring. This distribution suggests that intramolecular charge transfer can occur from the diphenylmethyl moiety to the piperazine ring.

Table 2: Calculated FMO Energies and Related Parameters for 1-(Diphenylmethyl)piperazine (1DPMP)

| Parameter | Energy (eV) |

| HOMO | -5.87 |

| LUMO | -0.21 |

| Energy Gap (ΔE) | 5.66 |

| Ionization Potential (I) | 5.87 |

| Electron Affinity (A) | 0.21 |

| Electronegativity (χ) | 3.04 |

| Chemical Hardness (η) | 2.83 |

| Chemical Softness (S) | 0.35 |

| Electrophilicity Index (ω) | 1.63 |

Data sourced from a computational study on 1-(diphenylmethyl)piperazine. researchgate.net

For 1DPMP, NBO analysis revealed significant hyperconjugative interactions, indicating a high degree of intramolecular charge transfer and stability. researchgate.net The interactions involving the lone pair electrons of the nitrogen atoms in the piperazine ring are particularly important for the molecule's electronic properties.

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for 1-(Diphenylmethyl)piperazine (1DPMP) (Selected Interactions)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| C1-C2 | C3-C4 | 21.34 |

| N14-C15 | C13-H22 | 3.67 |

| N17-H21 | C15-C16* | 0.58 |

Data sourced from a computational study on 1-(diphenylmethyl)piperazine. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green represents regions of neutral potential.

The MEP map of 1DPMP shows that the most negative potential is located around the nitrogen atoms of the piperazine ring, making them the most likely sites for electrophilic attack. researchgate.net The hydrogen atoms of the phenyl groups exhibit the most positive potential. This information is crucial for understanding intermolecular interactions.

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. The NLO response of a molecule is related to its molecular polarizability (α) and first-order hyperpolarizability (β). Molecules with large dipole moments and significant intramolecular charge transfer often exhibit enhanced NLO properties.

The NLO properties of 1DPMP were calculated using the DFT method. researchgate.net The calculated values for the dipole moment, polarizability, and first-order hyperpolarizability provide an indication of its potential as an NLO material.

Table 4: Calculated NLO Properties of 1-(Diphenylmethyl)piperazine (1DPMP)

| Parameter | Value (a.u.) |

| Dipole Moment (μ) | 1.48 Debye |

| Mean Polarizability (α) | 2.16 x 10⁻²³ esu |

| First-Order Hyperpolarizability (β) | 1.25 x 10⁻³⁰ esu |

Data sourced from a computational study on 1-(diphenylmethyl)piperazine. researchgate.net

Topological analysis of the electron density provides a deeper understanding of the chemical bonding and non-covalent interactions within a molecule. Several methods are used for this purpose:

Electron Localization Function (ELF): ELF maps the probability of finding an electron in the vicinity of a reference electron. It is useful for visualizing core, bonding, and non-bonding electron pairs.

Localized Orbital Locator (LOL): LOL provides a clear picture of electron localization and delocalization, with values close to 1 indicating high localization and values around 0.5 indicating delocalization.

Average Local Ionization Energy (ALIE): ALIE is a descriptor that helps in identifying the most reactive sites of a molecule, with lower ALIE values indicating regions that are more susceptible to electrophilic attack.

Reduced Density Gradient (RDG): RDG analysis is used to identify and visualize weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes.

While a detailed ELF, LOL, ALIE, and RDG analysis for 4-(diphenylmethyl)piperazin-1-amine is not available, the study on 1DPMP included a topological analysis using the Atoms In Molecules (AIM) theory. researchgate.net AIM analysis examines the properties of the electron density at bond critical points to characterize the nature of chemical bonds. For other piperazine derivatives, topological studies have revealed the nature of non-covalent interactions and electron localization patterns. researchgate.net For instance, in piperazine-2,5-dione oxalic acid monohydrate, ELF and LOL analyses have been used to identify electron depletion areas, while RDG analysis has shown the presence of van der Waals forces and steric effects.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. These simulations provide a three-dimensional view of the binding mode and help in understanding the basis of molecular recognition.

Prediction of Ligand-Protein Binding Modes

Molecular docking studies predict the preferred orientation of a ligand when bound to a protein target. For piperazine derivatives, these simulations are crucial for identifying key interactions within the receptor's binding pocket. In studies involving similar piperazine-containing molecules, interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking are commonly observed.

For instance, in docking studies of phenyl-piperazine derivatives with the progesterone (B1679170) receptor, key hydrogen bonds were formed with amino acid residues like Glu-695 and Asp-697, which are vital for the correct binding orientation. chemmethod.com The diphenylmethyl group of this compound, with its two phenyl rings, is expected to form significant hydrophobic and pi-pi stacking interactions with aromatic residues (e.g., Tyrosine, Phenylalanine, Tryptophan) in a protein's active site. The piperazine ring itself, along with the terminal amine, can act as hydrogen bond acceptors and donors. For example, in studies on 5-HT1A receptor ligands, the protonated piperazine amine was shown to form a crucial hydrogen bond with an aspartate residue (Asp116). mdpi.com

The conformation of the piperazine ring, typically a chair form, is also a critical factor in how the molecule fits into a binding site. nih.gov The flexible diphenylmethyl group can adopt various conformations to optimize its interaction within a hydrophobic pocket.

Table 1: Illustrative Example of Predicted Binding Interactions for a Piperazine Derivative (Note: This table illustrates typical interactions for piperazine-class compounds based on published research on related molecules, as direct studies on this compound are not specified in the provided context.)

| Interacting Residue | Interaction Type | Ligand Moiety Involved | Reference |

|---|---|---|---|

| ASP 116 | Hydrogen Bond | Piperazine Nitrogen | mdpi.com |

| TYR 390 | Hydrogen Bond | Terminal Amine/Alkyl Group | mdpi.com |

| TRP 387 | Hydrophobic Cavity | Adamantane Core (analogue) | mdpi.com |

| GLU 695 | Hydrogen Bond | Piperazine-related structure | chemmethod.com |

Estimation of Binding Affinities and Conformational Dynamics

Beyond predicting the binding pose, computational methods can estimate the binding affinity (e.g., in kcal/mol), which indicates the strength of the ligand-protein interaction. Lower binding energy scores suggest more favorable interactions. For a series of phenyl-(1-morpholine-4-dimethyl/piperazin-1-ylmethyl)-1H-indol-3-ylmethylene amine derivatives, docking scores were found to range from -7.5 to -9.9 kcal/mol, indicating strong binding. chemmethod.com Similarly, a study on Dipeptidyl peptidase-4 (DPP4) inhibitors, which often feature piperazine scaffolds, reported a binding affinity of -9.9 Kcal/Mol for a potent small molecule inhibitor. nih.gov

Molecular dynamics (MD) simulations further enhance these investigations by introducing flexibility to both the ligand and the protein, simulating their dynamic behavior over time. MD simulations can confirm the stability of the predicted binding mode and reveal important conformational changes that occur upon ligand binding. nih.gov These simulations provide a more realistic view of the interaction, accounting for the inherent flexibility of biological systems.

Pharmacophore Model Development and Virtual Screening

A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov These models are built based on the structures of known active compounds and their interactions with the target protein. A typical pharmacophore model includes features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. nih.gov

Once a pharmacophore model is developed and validated, it can be used as a 3D query to rapidly screen large compound databases in a process called virtual screening. nih.govnih.gov This allows for the identification of novel "hit" compounds that possess the necessary features for binding but may have a completely different chemical scaffold from the original ligands. Piperazine derivatives are frequently identified as hits in such campaigns due to the ring's ability to serve as a scaffold for positioning functional groups in a desirable 3D orientation. nih.gov A hierarchical virtual screening process that combines ligand-based methods, docking, and molecular dynamics can successfully identify novel agonists with submicromolar potency from databases containing millions of compounds. nih.gov

In Silico Prediction of Physico-Chemical Descriptors Relevant to Biological Activity

In silico tools are widely used to predict the physicochemical properties of a compound, which are critical determinants of its "drug-likeness" and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.govmdpi.com For this compound, several key descriptors have been computationally predicted.

These descriptors help in early-stage assessment, eliminating compounds that are unlikely to be successful due to poor properties. Key parameters include:

Molecular Weight (MW): Influences absorption and diffusion.

LogP (Octanol/Water Partition Coefficient): A measure of lipophilicity, which affects solubility, permeability, and metabolic stability.

Topological Polar Surface Area (TPSA): Correlates with passive molecular transport through membranes and is a good predictor of oral bioavailability.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): Important for solubility and binding to biological targets.

Number of Rotatable Bonds: An indicator of molecular flexibility.

Table 2: Predicted Physico-Chemical Descriptors for this compound

| Descriptor | Predicted Value | Significance | Reference |

|---|---|---|---|

| Molecular Formula | C₁₇H₂₁N₃ | Defines the elemental composition. | chemscene.com |

| Molecular Weight | 267.37 g/mol | Within typical range for small molecule drugs. | chemscene.com |

| TPSA | 32.5 Ų | Suggests good potential for cell permeability. | chemscene.com |

| LogP | 2.2673 | Indicates moderate lipophilicity. | chemscene.com |

| Hydrogen Bond Acceptors | 3 | Contributes to solubility and target binding. | chemscene.com |

| Hydrogen Bond Donors | 1 | Contributes to solubility and target binding. | chemscene.com |

These predicted values for this compound are generally favorable according to common drug-likeness rules (such as Lipinski's Rule of Five), suggesting it possesses a suitable profile for further investigation as a potential therapeutic agent.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 4-(Diphenylmethyl)piperazin-1-amine in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings, the methine proton of the diphenylmethyl group, the piperazine (B1678402) ring protons, and the protons of the primary amine group. The ten aromatic protons typically appear as a complex multiplet in the range of δ 7.20–7.45 ppm. The single methine proton (CH) directly attached to the two phenyl groups and the piperazine nitrogen is a key indicator, expected to appear as a singlet around δ 4.2-4.3 ppm. The eight protons of the piperazine ring will appear as two distinct multiplets, corresponding to the four protons adjacent to the diphenylmethyl nitrogen and the four protons adjacent to the amino group nitrogen. The -NH₂ protons are expected to produce a broad singlet, the chemical shift of which can be variable depending on solvent and concentration.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on all unique carbon environments in the molecule. The phenyl rings will show characteristic signals in the aromatic region (δ 125–145 ppm). The methine carbon of the benzhydryl group is expected around δ 75-77 ppm. The piperazine ring carbons will be split into two signals, reflecting their different chemical environments. Based on data from 1-amino-4-methylpiperazine (B1216902), the carbons adjacent to the amino group (C-2' and C-6') are expected to be shifted upfield compared to those adjacent to the benzhydryl group (C-3' and C-5') chemicalbook.com.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Phenyl C-H | 7.20 – 7.45 (m, 10H) | - |

| Phenyl C (quaternary) | - | ~142 |

| Phenyl C | - | ~128.5 |

| Phenyl C | - | ~127.5 |

| Phenyl C | - | ~127.0 |

| Diphenylmethyl CH | ~4.25 (s, 1H) | ~76.5 |

| Piperazine C-H (N-CH) | ~2.45 (t, 4H) | ~52.5 |

| Piperazine C-H (N-NH₂) | ~2.90 (t, 4H) | ~59.0 |

| Amine NH₂ | broad s, 2H | - |

For fluorinated derivatives of this compound, such as those containing fluorophenyl or fluoroalkyl groups, ¹⁹F NMR spectroscopy is an exceptionally sensitive and informative analytical technique. rsc.org The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, providing high receptivity for NMR detection. nih.gov

A key advantage of ¹⁹F NMR is its wide chemical shift range, which spans approximately 800 ppm, significantly reducing the likelihood of signal overlap that can complicate ¹H NMR spectra. researchgate.net This large dispersion makes it possible to distinguish between fluorine atoms in very similar electronic environments.

In a hypothetical derivative like 1-(bis(4-fluorophenyl)methyl)piperazin-1-amine, the ¹⁹F NMR spectrum would be expected to show a single resonance for the two equivalent fluorine atoms. The chemical shift of this signal would be indicative of the electronic environment of the fluorophenyl group. Furthermore, spin-spin coupling between the fluorine nuclei and adjacent protons (H-F coupling) would provide valuable structural information, appearing as distinct splitting patterns in both the ¹H and ¹⁹F spectra. This technique is invaluable for confirming the successful incorporation and specific location of fluorine atoms within the molecular structure. nih.gov

Vibrational Spectroscopy for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups. The most diagnostic signals would be from the N-H stretching of the primary amine, the C-H stretching of the aromatic and aliphatic portions, and C-N stretching vibrations. Data from related piperazine compounds can be used to predict the spectral features. nih.govnist.gov

N-H Stretching: The primary amine (-NH₂) group is expected to show two medium-to-weak bands in the region of 3300–3400 cm⁻¹.

C-H Stretching (Aromatic): Sharp peaks corresponding to the C-H stretching of the phenyl groups will appear just above 3000 cm⁻¹ (typically 3020–3080 cm⁻¹).

C-H Stretching (Aliphatic): The C-H stretching vibrations of the piperazine ring and the methine group will be observed just below 3000 cm⁻¹ (typically 2800–2980 cm⁻¹).

N-H Bending: A medium to strong absorption from the scissoring motion of the primary amine is expected between 1590 and 1650 cm⁻¹.

C=C Stretching (Aromatic): Several peaks of variable intensity are expected in the 1450–1600 cm⁻¹ region due to the phenyl ring skeletal vibrations.

C-N Stretching: These vibrations for the aliphatic amines (piperazine) typically appear in the 1020–1250 cm⁻¹ range.

Interactive Table 2: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amine | 3300 - 3400 | Medium-Weak |

| C-H Stretch | Aromatic | 3020 - 3080 | Sharp, Variable |

| C-H Stretch | Aliphatic | 2800 - 2980 | Medium-Strong |

| N-H Bend | Primary Amine | 1590 - 1650 | Medium-Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Variable |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium |

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be dominated by signals from the phenyl rings. nih.gov

Key expected signals include an intense band for the symmetric "ring-breathing" mode of the monosubstituted benzene (B151609) rings near 1000 cm⁻¹. The C-H stretching of the aromatic rings (around 3060 cm⁻¹) and aliphatic groups (around 2850-2950 cm⁻¹) would also be prominent. Raman is generally less effective for detecting the polar N-H and C-N vibrations, which are better visualized by IR spectroscopy.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HR-MS) is a critical technique for unequivocally confirming the elemental composition of this compound. nih.gov This method measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places).

The compound has a molecular formula of C₁₇H₂₁N₃, which corresponds to a monoisotopic mass of 267.1735 Da. cymitquimica.comchemscene.com When analyzed by HR-MS using a soft ionization technique like electrospray ionization (ESI), the compound would be detected as the protonated molecule, [M+H]⁺. The experimentally measured exact mass of this ion would be compared to the calculated theoretical mass.

Calculated Exact Mass of [C₁₇H₂₂N₃]⁺: 268.1814 Da

Expected HR-MS Result: An observed m/z of 268.1814 ± 0.0005 (assuming an accuracy of <2 ppm)

A match between the observed and calculated mass confirms the molecular formula and rules out other potential formulas with the same nominal mass. Tandem mass spectrometry (MS/MS) can further be used to study the fragmentation pattern, providing additional structural proof. A characteristic and highly abundant fragment ion would be the diphenylmethyl (benzhydryl) cation, [C₁₃H₁₁]⁺, with an m/z of 167. nih.gov This fragment results from the cleavage of the C-N bond connecting the benzhydryl group to the piperazine ring.

Chromatographic Techniques for Purity, Quantification, and Lipophilicity Determination

Chromatographic methods are indispensable tools in the analysis of pharmaceutical compounds, including "this compound." High-Performance Liquid Chromatography (HPLC) and Reversed-Phase Thin-Layer Chromatography (RP-TLC) are particularly valuable for assessing purity, for quantification, and for the experimental determination of lipophilicity, a key parameter influencing a drug's pharmacokinetic profile.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like "this compound." It offers high resolution and sensitivity for the separation, identification, and quantification of the target compound and any potential impurities. While specific HPLC methods for "this compound" are not extensively detailed in the public domain, suitable methods can be extrapolated from the analysis of analogous piperazine derivatives.

For purity and quantification, a reversed-phase HPLC (RP-HPLC) method is typically employed. This involves a non-polar stationary phase (often C18 or C8) and a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

A potential HPLC method for the analysis of "this compound" could involve a C18 column with a gradient elution system. The mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The gradient would involve a programmed increase in the proportion of the organic modifier to ensure the elution of all components in a reasonable time with good peak shape. UV detection would be suitable, given the presence of the two phenyl rings, which provide a strong chromophore.

Lipophilicity, a critical determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, can also be estimated using RP-HPLC. The retention time of a compound in a reversed-phase system is directly related to its lipophilicity. By calibrating the system with compounds of known lipophilicity (log P or log D values), a correlation can be established between the logarithm of the retention factor (log k) and the lipophilicity. The retention factor (k) is calculated from the retention time of the analyte and the void time of the column.

Table 1: Representative HPLC Method Parameters for Analysis of "this compound"

| Parameter | Value/Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This table presents a hypothetical but typical set of HPLC parameters. Method development and validation would be required for specific applications.

Reversed-Phase Thin-Layer Chromatography (RP-TLC) serves as a simpler, more rapid alternative to HPLC for the assessment of lipophilicity. mdpi.com In RP-TLC, a non-polar stationary phase, such as silica (B1680970) gel chemically modified with octadecylsilyl (RP-18) groups, is used with a polar mobile phase, typically a mixture of an organic solvent and water. mdpi.com

The lipophilicity of a compound is determined by its retention factor (Rf) value, which is a measure of its migration distance on the plate relative to the solvent front. A more lipophilic compound will have a stronger affinity for the non-polar stationary phase and will thus travel a shorter distance up the plate, resulting in a lower Rf value.

To obtain a standardized measure of lipophilicity, the RM value is often calculated using the Bate-Smith and Westall equation: RM = log((1/Rf) - 1). By performing experiments with varying concentrations of the organic modifier in the mobile phase, a linear relationship can be established between the RM value and the percentage of the organic solvent. Extrapolating this relationship to a 0% organic modifier concentration (pure water) yields the RM0 value, which is a reliable index of the compound's lipophilicity.

Table 2: Hypothetical RP-TLC Data for Lipophilicity Determination of "this compound"

| Mobile Phase (Acetonitrile:Water, v/v) | Rf | RM |

| 70:30 | 0.35 | 0.38 |

| 60:40 | 0.50 | 0.00 |

| 50:50 | 0.65 | -0.38 |

| 40:60 | 0.80 | -0.85 |

Note: This table contains illustrative data to demonstrate the principle of RP-TLC for lipophilicity determination. Actual experimental values would need to be determined.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Although a specific crystal structure for "this compound" is not publicly documented, studies on analogous diphenylmethylpiperazine and other piperazine derivatives provide significant insights into the likely structural features. In the solid state, the piperazine ring is expected to adopt a stable chair conformation. This conformation minimizes steric strain and is a common feature in the crystal structures of many piperazine-containing compounds.

Intermolecular interactions play a crucial role in the packing of molecules within the crystal lattice. For "this compound," the presence of the secondary amine group (-NH2) and the tertiary nitrogen atoms within the piperazine ring allows for the formation of hydrogen bonds. These hydrogen bonds, likely of the N-H···N or N-H···O (if crystallized with a suitable solvent or counter-ion) type, would be significant in stabilizing the crystal structure.

Table 3: Expected Crystallographic Parameters and Structural Features for "this compound"

| Parameter | Expected Feature |

| Crystal System | Monoclinic or Orthorhombic (common for similar organic molecules) |

| Space Group | Centrosymmetric (e.g., P21/c) or Non-centrosymmetric |

| Piperazine Ring Conformation | Chair |

| Key Intermolecular Interactions | N-H···N Hydrogen Bonding, C-H···π Interactions, π-π Stacking |

Note: This table is based on inferences from the crystal structures of related compounds and represents probable, not experimentally determined, data for the title compound.

Research Applications and Biological Efficacy Beyond Clinical Trials

Development of Antimycobacterial Agents and Resistance Modulators

The global health threat of tuberculosis, exacerbated by the rise of multidrug-resistant strains of Mycobacterium tuberculosis, necessitates the discovery of novel antimycobacterial agents. While direct studies on 4-(diphenylmethyl)piperazin-1-amine are limited, research into related heterocyclic structures containing piperidine (B6355638), a close structural analog of piperazine (B1678402), has shown promise.

Recent efforts in anti-tubercular drug discovery have identified potent compounds through high-throughput screening. For instance, tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) and N-benzyl-6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] (Spiro) analogues have demonstrated significant in vitro and in vivo efficacy against M. tuberculosis. nih.gov These compounds were found to target the essential mycolic acid transporter MmpL3. nih.gov Optimized leads from both the THPP and Spiro series were capable of reducing bacterial colony-forming unit (CFU) counts in the lungs of infected mice by more than two logs. nih.gov This highlights the potential of piperidine-containing scaffolds in the development of new antitubercular drugs.

The current first-line treatment for tuberculosis includes drugs like isoniazid (B1672263) and pyrazinamide (B1679903). nih.gov Isoniazid is highly effective against replicating tubercle bacilli, while pyrazinamide exhibits potent sterilizing activity within the acidic environment of macrophages. nih.gov The development of new agents, potentially including derivatives of the diphenylmethylpiperazine class, is crucial to combat resistance to these established therapies.

Exploration in Neuropharmacological Research Tools and Probes

The piperazine moiety is a well-established scaffold in the design of ligands for various neurotransmitter receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors. Derivatives of 4-(diphenylmethyl)piperazine have been investigated as selective ligands to probe the function of these receptors, which are implicated in a range of neurological and psychiatric disorders.

Research has shown that certain 1,4-disubstituted aromatic piperidines and piperazines exhibit high selectivity for the dopamine D4 receptor. nih.gov These ligands interact with a specific aromatic microdomain within the receptor, and their binding affinity is influenced by substitutions at this site. nih.gov For example, the D4-selective ligand L750,667, which contains a piperazine ring, shows a significant decrease in affinity when specific amino acids in this microdomain are mutated. nih.gov Furthermore, N-phenyl piperazine analogs like 4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-benzamide (WC-10) have been developed as high-affinity and moderately selective radioligands for dopamine D3 receptors, enabling their quantitative analysis in the brain. wustl.edu

In the realm of serotonergic systems, piperazine derivatives have been extensively studied as ligands for various serotonin (5-HT) receptor subtypes. For instance, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine was found to be a highly selective ligand for the 5-HT1A receptor with a binding constant (Ki) of 1.2 nM. mdpi.com The affinity and selectivity of these compounds are highly dependent on the substituent at the N-1 position of the piperazine ring. nih.gov Structure-activity relationship studies have revealed that while some substitutions lead to moderate or low 5-HT1A receptor affinity, others, such as 1-(3-benzisothiazolyl) and 1-(1-naphthalenyl) substituted piperazines, display high affinity in the subnanomolar range. nih.gov These selective ligands are invaluable tools for elucidating the physiological and pharmacological roles of specific receptor subtypes. mdpi.com

Table 1: Binding Affinities of Piperazine Derivatives at Dopamine and Serotonin Receptors

| Compound/Derivative | Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| L750,667 | Dopamine D4 | - | nih.gov |

| WC-10 | Dopamine D3 | High affinity | wustl.edu |

| N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | Serotonin 5-HT1A | 1.2 | mdpi.com |

| 1-(3-Benzisothiazolyl) and 1-(1-Naphthalenyl) substituted piperazines | Serotonin 5-HT1A | Subnanomolar range | nih.gov |